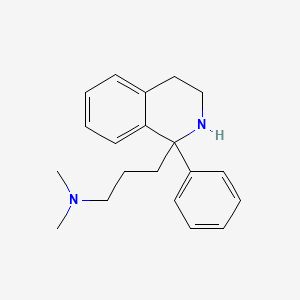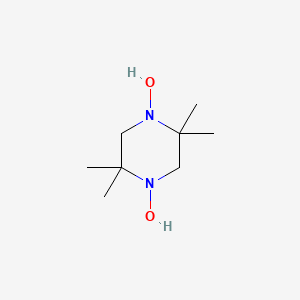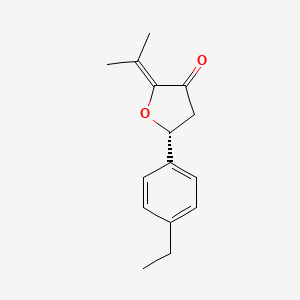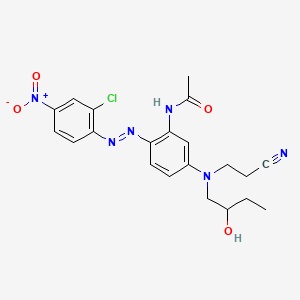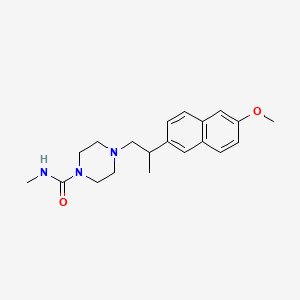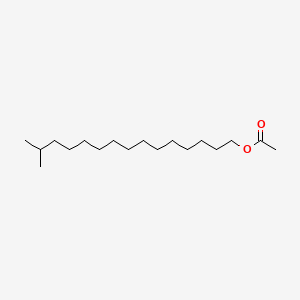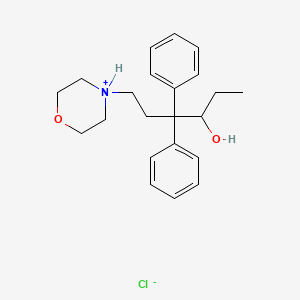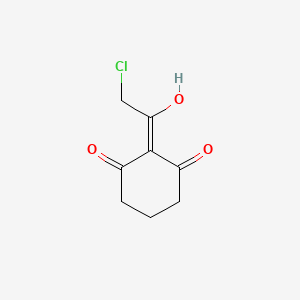
3-Benzyl-1H-indazole-4,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1H-indazole-4,6-diol is a compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of hydroxyl groups at positions 4 and 6, along with a benzyl group at position 3, makes this compound a unique and potentially valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1H-indazole-4,6-diol can be achieved through several methods, including transition metal-catalyzed reactions, reductive cyclization, and metal-free reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize byproducts and waste.
化学反応の分析
Types of Reactions
3-Benzyl-1H-indazole-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indazole compounds with varying functional groups.
科学的研究の応用
3-Benzyl-1H-indazole-4,6-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals
作用機序
The mechanism of action of 3-Benzyl-1H-indazole-4,6-diol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes or receptors, modulating biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1H-Indazole: A simpler indazole compound without the benzyl and hydroxyl groups.
2H-Indazole: Another indazole isomer with different substitution patterns.
3-Amino-1H-indazole: Contains an amino group instead of hydroxyl groups.
Uniqueness
3-Benzyl-1H-indazole-4,6-diol is unique due to the presence of both benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these functional groups play a crucial role .
特性
分子式 |
C14H12N2O2 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
3-benzyl-2H-indazole-4,6-diol |
InChI |
InChI=1S/C14H12N2O2/c17-10-7-12-14(13(18)8-10)11(15-16-12)6-9-4-2-1-3-5-9/h1-5,7-8,17-18H,6H2,(H,15,16) |
InChIキー |
ZNSWFSLTLRUTOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C3C(=CC(=CC3=NN2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



